molecular formula C11H13N3O B13855005 [4-[1-(1H-imidazol-5-yl)ethyl]pyridin-2-yl]methanol

[4-[1-(1H-imidazol-5-yl)ethyl]pyridin-2-yl]methanol

Cat. No.: B13855005
M. Wt: 203.24 g/mol
InChI Key: VZDAWLRBRDNYER-UHFFFAOYSA-N
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Description

[4-[1-(1H-imidazol-5-yl)ethyl]pyridin-2-yl]methanol is a compound that features both imidazole and pyridine rings Imidazole is a five-membered heterocyclic moiety with two nitrogen atoms, while pyridine is a six-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[1-(1H-imidazol-5-yl)ethyl]pyridin-2-yl]methanol typically involves the formation of the imidazole and pyridine rings followed by their coupling. One common method involves the reaction of an imidazole derivative with a pyridine derivative under specific conditions. For example, the imidazole ring can be synthesized using glyoxal and ammonia, while the pyridine ring can be synthesized using a variety of methods, including the Hantzsch pyridine synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

[4-[1-(1H-imidazol-5-yl)ethyl]pyridin-2-yl]methanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may result in derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [4-[1-(1H-imidazol-5-yl)ethyl]pyridin-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in various applications.

Biology

In biology, this compound can be used as a ligand in the study of enzyme interactions and protein binding. Its imidazole ring is known to interact with metal ions, making it useful in metalloprotein studies.

Medicine

In medicine, this compound has potential therapeutic applications. Compounds containing imidazole rings are known for their antimicrobial, antifungal, and anticancer properties .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of [4-[1-(1H-imidazol-5-yl)ethyl]pyridin-2-yl]methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity and protein function. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole and pyridine derivatives, such as:

  • 1H-imidazole
  • 2-methylimidazole
  • Pyridine
  • 2-methylpyridine

Uniqueness

What sets [4-[1-(1H-imidazol-5-yl)ethyl]pyridin-2-yl]methanol apart is its combined structure of both imidazole and pyridine rings. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to compounds with only one of these rings.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

[4-[1-(1H-imidazol-5-yl)ethyl]pyridin-2-yl]methanol

InChI

InChI=1S/C11H13N3O/c1-8(11-5-12-7-14-11)9-2-3-13-10(4-9)6-15/h2-5,7-8,15H,6H2,1H3,(H,12,14)

InChI Key

VZDAWLRBRDNYER-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=NC=C1)CO)C2=CN=CN2

Origin of Product

United States

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